molecular formula C15H17NO2 B3031576 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- CAS No. 52407-93-9

1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-

Cat. No. B3031576
CAS RN: 52407-93-9
M. Wt: 243.3 g/mol
InChI Key: DGCCLZXEXPYXMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azabicyclooctane derivatives involves multiple steps, including cyanoethylation, reduction, and reaction with acyl chlorides to produce a series of amides. For example, the synthesis of derivatives from 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol is described, leading to compounds with significant antiarrhythmic and local anesthetic activities . Another paper describes an improved synthesis method for 1-phenyl-6-azabicyclo[3,2,1]octane derivatives, which are analgetic agents with low addiction liability. This method includes a Grignard reaction, hydrocyanation, methanolysis, and reductive amination, resulting in a 42% overall yield .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system. The derivatives discussed in the papers have various substituents on the benzene ring, nitrogen, and other positions in the molecule, which can significantly affect their pharmacological properties. The specific structure of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- is not detailed in the provided papers, but it can be inferred that it shares the bicyclic lactam core common to these derivatives.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azabicyclooctane derivatives are complex and require precise conditions. For instance, the cyanoethylation step is followed by a reduction with LiAlH4, which is a strong reducing agent commonly used in organic synthesis. The reaction with acyl chlorides to form amides is another critical step that requires careful handling due to the reactivity of acyl chlorides . The Grignard reaction mentioned in the second paper is a key step in forming carbon-carbon bonds and is widely used in the formation of complex organic structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- are not explicitly discussed in the provided papers, the properties of azabicyclooctane derivatives can be generally described. These compounds typically have significant pharmacological activities, such as antiarrhythmic, local anesthetic, and analgesic effects. The presence of different substituents can alter properties like solubility, stability, and reactivity, which in turn can affect their biological activity and therapeutic potential .

Scientific Research Applications

Synthesis and Structural Analysis

1-Azabicyclo[2.2.2]octan-3-ones, including the compound , are studied for their synthesis and structural characteristics. Sonar et al. (2006) conducted the synthesis and structural analysis of a series of 1-azabicyclo[2.2.2]octan-3-ones, including X-ray analysis to determine molecular conformation and the effects of ortho-methoxy groups on the structure. This research aids in understanding the molecular structure and potential applications of such compounds (Sonar, Parkin, & Crooks, 2006).

Pharmacological Studies

A significant area of research involves examining the pharmacological applications of compounds structurally similar to 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-. For instance, compounds like CP-96,345 are explored for their roles as antagonists of specific receptors, like the substance P (NK1) receptor. This research is crucial for developing new therapeutic agents and understanding their mechanism of action (Snider et al., 1991).

Conformational and Chemical Properties

Research into the conformational and chemical properties of these compounds is another important field. For example, the study of 2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one by Parthiban et al. (2009) delves into the molecular conformation and intermolecular interactions of similar structures. This is essential for understanding the chemical behavior and potential reactivity of such compounds in various contexts (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).

Microbial Hydroxylation Studies

Studies on the microbial hydroxylation of these compounds, like the research by Wong and Burns (1999), explore the biotransformation and potential bioactivity of these compounds. This research is vital for understanding how these compounds interact in biological systems and their potential uses in biotechnology and medicine (Wong & Burns, 1999).

Future Directions

1-Azabicyclo[2.2.2]octan-3-one and related compounds have significant potential in the field of drug discovery . Their unique structure can make them a challenging scaffold to acquire, which could be a focus of future research .

Mechanism of Action

properties

IUPAC Name

2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCCLZXEXPYXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369743
Record name 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-

CAS RN

52407-93-9
Record name 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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